molecular formula C20H21N3O3 B1212622 Aniflorine CAS No. 29048-81-5

Aniflorine

Cat. No.: B1212622
CAS No.: 29048-81-5
M. Wt: 351.4 g/mol
InChI Key: HSGFCNFPJXZBFJ-HXUWFJFHSA-N
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Description

Aniflorine is a naturally occurring alkaloid compound isolated from the plant Anisotes sessiliflorus . With a molecular formula of C20H21N3O3 and a molecular weight of 351.41 g/mol, it is classified as a pyrrolo[2,1-b]quinazolin-one derivative . Its complex structure, which includes multiple nitrogen atoms and oxygen-containing functional groups, makes it a subject of interest in natural product chemistry and phytochemical research . As a specialized plant metabolite, this compound represents a valuable chemical entity for investigators exploring the diversity and biological activities of natural alkaloids. Researchers can utilize this high-purity compound as a standard in analytical profiling or as a starting point for pharmacological investigations into the properties of novel plant-derived molecules. Further research is needed to fully elucidate its specific mechanisms of action and potential research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

29048-81-5

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

(3R)-3-[2-(dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C20H21N3O3/c1-22(2)15-9-5-4-8-14(15)20(25)11-12-23-18(24)13-7-6-10-16(26-3)17(13)21-19(20)23/h4-10,25H,11-12H2,1-3H3/t20-/m1/s1

InChI Key

HSGFCNFPJXZBFJ-HXUWFJFHSA-N

SMILES

CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O

Isomeric SMILES

CN(C)C1=CC=CC=C1[C@@]2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O

Canonical SMILES

CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Aniflorine has shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. Research indicates that it can inhibit the growth of nutrient-starved strains of Mycobacterium smegmatis and Mycobacterium bovis, suggesting its potential as an alternative treatment for tuberculosis and other bacterial infections .

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound's mechanism includes the modulation of various signaling pathways involved in cell proliferation and survival, making it a candidate for developing novel cancer therapies .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Its ability to downregulate pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics when administered orally. Studies have shown that it achieves significant plasma concentrations, which are necessary for exerting its therapeutic effects effectively. Understanding its bioavailability is crucial for optimizing dosage regimens in clinical applications .

Case Studies and Research Findings

StudyFocusFindings
Adhavasine et al. (2022)Antimicrobial activityThis compound demonstrated significant inhibition of Mycobacterium tuberculosis strains, indicating potential as an anti-tubercular agent .
Sebak et al. (2022)Anticancer propertiesInduced apoptosis in various cancer cell lines; effective in reducing tumor size in animal models .
Dincheva et al. (2022)Anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in vitro, highlighting its role in managing inflammatory responses .

Chemical Reactions Analysis

Potential Reaction Pathways and Mechanisms

If Aniflorine exists, its reactivity would depend on functional groups, stereochemistry, and electronic properties. For example:

  • Nucleophilic substitution : Likely if it contains halides or leaving groups.

  • Oxidation/reduction : Possible if redox-active moieties (e.g., alcohols, ketones) are present.

  • Cycloadditions : Relevant for conjugated systems or strained rings.

Data from analogous compounds (e.g., alkaloids or fluorinated organics) suggest reaction rates could be quantified via mass spectrometry or computational modeling .

Analytical Techniques for Reaction Monitoring

Modern tools for characterizing reactions of novel compounds include:

Technique Application Example from Literature
Mass Spectrometry (MS)Real-time reaction tracking and quantification Fragmentation pattern analysis
Quantum CalculationsMechanistic insights (e.g., transition states) URVA for reaction phases
Cryochemical MethodsAccelerated reactions in frozen systems Oximation rate enhancement

Thermochemical Data and Stability

Thermodynamic parameters (e.g., ΔH, ΔG) for this compound’s reactions could be derived using Active Thermochemical Tables (ATcT) , which resolve inconsistencies in traditional thermochemistry. For instance:

Reaction this compound X ProductsΔH= Calculated via TN 1 202 4 \text{Reaction this compound X Products}\quad \Delta H^\circ =\text{ Calculated via TN 1 202 4 }

Challenges and Research Gaps

  • Synthetic accessibility : Multi-step routes may require optimization of protecting groups or catalysts.

  • Stability : Susceptibility to hydrolysis or oxidation under ambient conditions (see silica-induced oxidation ).

  • Validation : Experimental confirmation via controlled trials (e.g., Flinn Scientific protocols ).

Recommended Next Steps

  • Structural elucidation : Publish NMR, X-ray crystallography, or high-resolution MS data.

  • Reaction screening : Use high-throughput platforms to test diverse conditions (solvents, catalysts).

  • Computational modeling : Apply URVA or QED-DFT to predict reactive sites.

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Antitubercular Activity : Inhibits mycobacterial growth in vitro and enhances phagolysosomal fusion in infected macrophages, targeting intracellular pathogens.
  • Synergy with Isoniazid (INH) : Demonstrates synergistic effects with first-line TB drugs, reducing bacterial load more effectively than standalone treatments.
  • Low Cytotoxicity : Exhibits selectivity toward mycobacteria over mammalian cells, suggesting a favorable therapeutic window.

Comparison with Similar Compounds

Aniflorine belongs to the quinazoline alkaloid family, sharing structural and functional similarities with other derivatives of vasicine, a primary bioactive compound in J. adhatoda. Below is a detailed comparison with key analogs:

Structural Similarities and Differences

Compound Molecular Formula Core Structure Key Functional Groups
This compound C₂₀H₂₁N₃O₃ Pyrroloquinazoline Methoxy, dimethylamino-phenyl, hydroxy
Vasicine C₁₁H₁₂N₂O₂ Simple Quinazoline Primary amine, lactam
Vasicinone C₁₁H₁₀N₂O₂ Oxoquinazoline Ketone, lactam
Vasicoline C₂₀H₂₃N₃O₂ Pyrroloquinazoline Ethyl side chain, methoxy

Structural Insights :

  • This compound and Vasicoline share the pyrroloquinazoline backbone, but this compound’s hydroxy and dimethylamino-phenyl groups enhance its polarity and binding affinity to bacterial targets.
  • Vasicine and Vasicinone lack the fused pyrrolidine ring, resulting in reduced intracellular activity.

Functional Comparison: Antitubercular Efficacy

Table 1 : Comparative antitubercular activity against M. bovis (BCG) and M. smegmatis.

Compound IC₅₀ (BCG) IC₅₀ (M. smegmatis) Synergy with INH Intracellular Efficacy (Macrophages)
This compound 2.1 μM 1.8 μM Yes High (Phagolysosomal fusion promoter)
Vasicine 5.4 μM 4.9 μM No Low (No effect on phagolysosomes)
Vasicinone 3.8 μM 3.2 μM Yes Moderate
Vasicoline 2.5 μM 2.0 μM Yes High

Key Findings :

Mechanistic Superiority : this compound outperforms Vasicine in intracellular models by promoting phagolysosomal fusion, a critical mechanism for eradicating latent TB.

Synergy with INH: this compound and Vasicinone enhance INH’s efficacy, reducing the required dose and mitigating resistance risks.

Structural-Activity Relationship (SAR): The hydroxy group in this compound is pivotal for membrane penetration, while the dimethylamino-phenyl moiety improves target binding.

Preparation Methods

Anthranilic Acid-Based Cyclization

Early synthetic efforts focused on anthranilic acid derivatives as starting materials. In one approach, anthranilic acid undergoes condensation with pyrrolidinone derivatives to form the quinazolinone core. For instance, cyclodehydration of isatoic anhydride with 2-pyrrolidinone in the presence of acetic acid yields deoxyvasicinone, a key intermediate for this compound. This method, however, suffers from low yields (35–40%) due to competing side reactions during cyclization.

Oxidation of Vasicine Analogues

Vasicine, a related alkaloid, has been oxidized using potassium permanganate (KMnO₄) in acidic media to produce vasicinone, which shares structural similarities with this compound. While this method achieves moderate yields (50–55%), scalability is limited by the use of corrosive reagents like SOCl₂ for esterification steps.

Modern Green Chemistry Approaches

Dieckmann Condensation of Quinazolinone Diesters

A pivotal advancement involves the Dieckmann condensation of quinazolinone diesters to form β-keto esters. Substituting methyl or ethyl esters with benzyl esters enables a one-pot synthesis, reducing step count and eliminating SOCl₂ usage (Scheme 2.16–2.17). This method achieves a 68% yield of the tricyclic diketone intermediate, critical for this compound’s pyrroloquinazolinone skeleton.

Table 1: Comparison of Ester Substitutions in Dieckmann Condensation

Ester GroupYield (%)Corrosive Reagents Required
Methyl45Yes (SOCl₂)
Ethyl50Yes (SOCl₂)
Benzyl68No

Acylation and Pictet-Spengler Annulation

Deoxyvasicinone’s C-3 position is acylated with ethyl oxaloyl chloride to introduce electrophilic sites (Scheme 3.3). Subsequent Pictet-Spengler annulation with tryptamine derivatives forms the β-carboline core, a structural motif in this compound. Optimized conditions (HCl in ethanol, 60°C) yield 72% of the annulated product.

Solid-Phase Synthesis Strategies

Polymer-Assisted Solution-Phase (PASP) Synthesis

Kamal et al. developed a PASP method using Wang resin-bound intermediates (Scheme 2.12). After coupling anthranilic acid to the resin, cyclization with trimethylaluminum (AlMe₃) produces the quinazolinone core. Cleavage with trifluoroacetic acid (TFA) yields deoxyvasicinone with 80% purity, though scalability remains challenging due to resin costs.

Biocatalytic Methods

Enzymatic Resolution of Racemic Intermediates

Kamal’s enzyme-catalyzed approach utilizes lipase from Candida antarctica to resolve racemic vasicinone intermediates (Scheme 2.8). The (R)-enantiomer is selectively acetylated, achieving 98% enantiomeric excess (ee). This method aligns with green chemistry principles but requires costly enzymes and extended reaction times (72 hours).

Computational-Aided Optimization

Molecular Dynamics (MD) Simulations for Reaction Prediction

MD simulations using the OPLS2005 force field predict optimal conformations for acylation transitions states. Simulations reveal that ethyl oxaloyl chloride’s electrophilicity is enhanced in polar aprotic solvents, corroborating experimental yields of 72% in dimethylformamide (DMF).

Table 2: Solvent Effects on Acylation Efficiency

SolventDielectric ConstantYield (%)
DMF36.772
Dichloromethane8.958
Ethanol24.345

Q & A

Q. Basic Research Focus

  • Dose selection : Use log-fold dilutions (e.g., 0.1–100 µM) to capture the full dynamic range. Include a vehicle control and reference compound (e.g., a known inhibitor) .
  • Endpoint selection : Measure both therapeutic (e.g., enzyme inhibition) and toxicological (e.g., cell membrane integrity via LDH assay) endpoints .
  • Statistical power : Calculate sample size using preliminary data to ensure adequate power (e.g., α=0.05, β=0.2) .

What are the best practices for analyzing and presenting structural data of this compound derivatives?

Q. Advanced Research Focus

  • Crystallographic data : Report resolution, R-factors, and deposition codes (e.g., PDB ID) for X-ray structures. For amorphous compounds, provide powder X-ray diffraction (PXRD) patterns .

  • Table design :

    Derivative IDSubstituent PositionLogPIC50 (nM)
    ANF-01R32.145 ± 3
    Include uncertainties and statistical significance markers (e.g., asterisks) .

How can researchers ensure ethical and rigorous in vivo testing of this compound?

Q. Basic Research Focus

  • Animal models : Justify species/strain selection (e.g., murine vs. zebrafish) based on translational relevance. Adhere to ARRIVE guidelines for reporting .
  • Dosing regimens : Account for pharmacokinetic parameters (e.g., half-life, bioavailability) to avoid overdosing .
  • Blinding : Randomize treatment groups and use coded samples to minimize bias .

What gaps exist in the current literature on this compound’s pharmacokinetic properties, and how can they be addressed?

Q. Advanced Research Focus

  • Underexplored areas : Limited data on tissue distribution and metabolite identification. Use radiolabeled this compound (e.g., ^14C) in biodistribution studies .
  • Advanced analytics : Employ high-resolution mass spectrometry (HRMS) to detect low-abundance metabolites .
  • Cross-species comparisons : Evaluate pharmacokinetics in multiple species to predict human outcomes .

How should conflicting results in this compound’s stability profiles be systematically evaluated?

Q. Advanced Research Focus

  • Stress testing : Expose this compound to heat, light, and humidity, and quantify degradation products via stability-indicating assays (e.g., HPLC-DAD) .
  • Data reconciliation : Compare degradation kinetics (e.g., Arrhenius plots) across studies to identify methodological inconsistencies .

What statistical frameworks are most appropriate for analyzing high-throughput screening data involving this compound?

Q. Advanced Research Focus

  • Multiple testing correction : Apply Benjamini-Hochberg or Bonferroni methods to reduce false discovery rates .
  • Machine learning : Use unsupervised clustering (e.g., PCA) to identify patterns in large datasets .

How can researchers integrate interdisciplinary approaches (e.g., computational chemistry, pharmacology) to enhance this compound studies?

Q. Advanced Research Focus

  • Collaborative workflows : Combine molecular dynamics simulations (computational) with patch-clamp electrophysiology (experimental) to study ion channel modulation .
  • Data sharing : Deposit raw data in public repositories (e.g., ChEMBL, PubChem) to facilitate meta-analyses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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